molecular formula C5H2BrClFN B1373312 3-Bromo-2-chloro-5-fluoropyridine CAS No. 884494-36-4

3-Bromo-2-chloro-5-fluoropyridine

Cat. No.: B1373312
CAS No.: 884494-36-4
M. Wt: 210.43 g/mol
InChI Key: NKUUDYHEWVWETB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-chloro-5-fluoropyridine is a halogenated pyridine derivative. It is a white or off-white solid at room temperature and is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes . The presence of bromine, chlorine, and fluorine atoms in the pyridine ring imparts unique chemical properties to this compound, making it valuable in organic synthesis.

Scientific Research Applications

3-Bromo-2-chloro-5-fluoropyridine is utilized in several scientific research areas:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules and enzyme inhibitors.

    Medicine: This compound is a precursor in the synthesis of pharmaceutical agents with potential therapeutic applications.

    Industry: It is employed in the production of agrochemicals, dyes, and specialty chemicals.

Safety and Hazards

3-Bromo-2-chloro-5-fluoropyridine may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, avoid contact with skin and eyes, and wear protective equipment .

Biochemical Analysis

Biochemical Properties

3-Bromo-2-chloro-5-fluoropyridine plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to participate in Suzuki-Miyaura coupling reactions, which are catalyzed by palladium complexes . These reactions are essential for forming carbon-carbon bonds in organic synthesis. The compound’s halogen atoms (bromine, chlorine, and fluorine) make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by interacting with cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, the compound’s interaction with nucleophilic aromatic substitution reactions can lead to changes in cellular activities . Additionally, its presence in the cellular environment can impact the synthesis of proteins and other essential biomolecules, thereby influencing overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s halogen atoms can form strong interactions with various functional groups in biomolecules, affecting their structure and function. For instance, the compound’s interaction with palladium catalysts in Suzuki-Miyaura coupling reactions involves the formation of palladium-carbon bonds, which are crucial for the reaction’s success . These interactions can lead to changes in gene expression and other cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors to consider. It is known to be stable under specific conditions, such as storage under inert gas at low temperatures . Over time, it may degrade, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have shown that the compound can have lasting effects on cellular processes, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of the compound can result in toxic or adverse effects, such as cellular damage or disruption of metabolic processes . Threshold effects have also been observed, where specific dosages are required to elicit particular biochemical responses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation and utilization in biochemical reactions. The compound’s halogen atoms can influence its reactivity and interaction with other molecules, affecting metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments . The compound’s localization and accumulation can impact its biochemical effects and overall cellular function.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for its role in biochemical reactions and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Bromo-2-chloro-5-fluoropyridine involves the halogenation of pyridine derivatives. For instance, 5-bromo-3-fluoro-2-hydroxypyridine can be treated with phosphorus oxychloride at elevated temperatures (around 150°C) to yield the desired product . The reaction mixture is then quenched with ice, and the pH is adjusted using potassium carbonate. The product is extracted using dichloromethane, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain the final compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloro-5-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Suzuki-Miyaura Coupling: Biaryl compounds with diverse applications in pharmaceuticals and materials science.

Comparison with Similar Compounds

  • 3-Bromo-2-fluoropyridine
  • 2-Chloro-5-bromopyridine
  • 2-Chloro-3-fluoropyridine

Comparison: 3-Bromo-2-chloro-5-fluoropyridine is unique due to the presence of three different halogens on the pyridine ring, which provides a versatile platform for various chemical transformations. Compared to its analogs, this compound offers a broader range of reactivity and selectivity in organic synthesis .

Properties

IUPAC Name

3-bromo-2-chloro-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFN/c6-4-1-3(8)2-9-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUUDYHEWVWETB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654063
Record name 3-Bromo-2-chloro-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-36-4
Record name 3-Bromo-2-chloro-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-chloro-5-fluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-chloro-5-fluoropyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-chloro-5-fluoropyridine
Reactant of Route 3
Reactant of Route 3
3-Bromo-2-chloro-5-fluoropyridine
Reactant of Route 4
Reactant of Route 4
3-Bromo-2-chloro-5-fluoropyridine
Reactant of Route 5
Reactant of Route 5
3-Bromo-2-chloro-5-fluoropyridine
Reactant of Route 6
Reactant of Route 6
3-Bromo-2-chloro-5-fluoropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.